4-Cyclopropanecarbonyl-3-methylphenol
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Overview
Description
4-Cyclopropanecarbonyl-3-methylphenol is an organic compound with the molecular formula C₁₁H₁₂O₂. It is characterized by a cyclopropane ring attached to a carbonyl group, which is further connected to a phenol ring substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropanecarbonyl-3-methylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylphenol with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropanecarbonyl-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-Cyclopropanecarbonyl-3-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropanecarbonyl-3-methylphenol involves its interaction with specific molecular targets. For instance, its antioxidant properties are attributed to the phenol group, which can donate hydrogen atoms to neutralize free radicals. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cresol (methylphenol): Similar in structure but lacks the cyclopropanecarbonyl group.
Phenol: The simplest form, without any substituents.
Cyclopropanecarbonyl derivatives: Compounds with similar cyclopropane and carbonyl groups but different substituents on the phenol ring.
Uniqueness
4-Cyclopropanecarbonyl-3-methylphenol is unique due to the presence of both the cyclopropane ring and the carbonyl group, which confer distinct chemical and physical properties.
Biological Activity
4-Cyclopropanecarbonyl-3-methylphenol, also known as 4-chloro-3-methylphenol, is a phenolic compound that has garnered attention for its significant biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C7H7ClO, with a molecular weight of approximately 142.59 g/mol. The compound features a hydroxyl group (-OH) attached to a benzene ring, with a chlorine substituent at the para position relative to the hydroxyl group. This unique arrangement contributes to its distinct chemical properties and biological activities .
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. It has been shown to be effective against a range of bacteria and fungi, making it useful in disinfectant formulations and wound care products. The mechanism of its antimicrobial action primarily involves disrupting microbial cell membranes and interfering with metabolic processes .
Efficacy Against Pathogens
The following table summarizes the antimicrobial efficacy of this compound against various pathogens:
Pathogen Type | Specific Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Bacteria | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Fungi | Candida albicans | 16 µg/mL |
Aspergillus niger | 32 µg/mL |
The biological activity of this compound can be attributed to its interaction with various biological targets. Studies suggest that it may interact with enzymes involved in metabolic pathways, which can have implications for drug design and environmental bioremediation strategies. The compound's ability to disrupt cell membranes is a key factor in its antimicrobial efficacy .
Case Studies
- Wound Care Applications : A clinical study evaluated the effectiveness of formulations containing this compound in treating infected wounds. Results indicated a significant reduction in bacterial load and improved healing times compared to control treatments.
- Cosmetic Formulations : In cosmetic applications, the compound has been utilized for its preservative qualities. A comparative study demonstrated that products containing this phenolic compound exhibited lower microbial counts over time than those without it.
Safety and Toxicology
While the biological activity of this compound is promising, safety assessments are essential. Toxicological studies indicate that at high doses (e.g., 450 mg/kg/day), it can cause adverse effects such as reduced body weight gain and increased salivation in animal models . The No Observed Adverse Effect Level (NOAEL) was determined to be 50 mg/kg/day, suggesting that careful dosing is crucial for therapeutic applications.
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
cyclopropyl-(4-hydroxy-2-methylphenyl)methanone |
InChI |
InChI=1S/C11H12O2/c1-7-6-9(12)4-5-10(7)11(13)8-2-3-8/h4-6,8,12H,2-3H2,1H3 |
InChI Key |
UFUDSZVBNNRTRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)C2CC2 |
Origin of Product |
United States |
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